
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a research tool to study various biological processes and has potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 3-methyl-2-bromopyridine with phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield pyridine N-oxides, while reduction reactions can produce various reduced pyridine derivatives .
科学的研究の応用
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies involving neurotransmitter receptors and signal transduction pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. It acts as a selective antagonist, inhibiting the activity of these receptors and modulating neurotransmitter release. This modulation can affect various signaling pathways, leading to changes in neuronal activity and behavior .
類似化合物との比較
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine;hydrochloride: This compound is structurally similar and also acts as a metabotropic glutamate receptor antagonist.
3-Hydroxy-2-(hydroxymethyl)pyridine;hydrochloride: Another pyridine derivative with different functional groups and applications.
Uniqueness
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific interaction with metabotropic glutamate receptors and its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter release makes it a valuable tool in neuroscience research .
特性
CAS番号 |
823198-74-9 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC名 |
3-methyl-2-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-6-5-11-15-14(12)10-9-13-7-3-2-4-8-13;/h2-8,11H,1H3;1H |
InChIキー |
RGYFDDJNIAPZEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C#CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
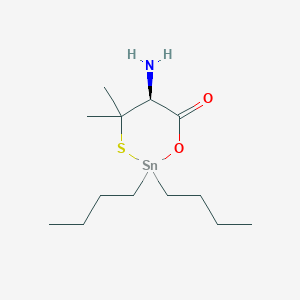
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
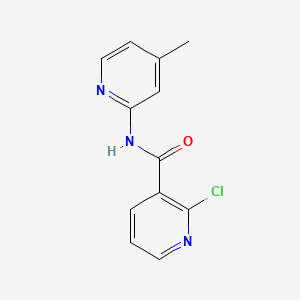
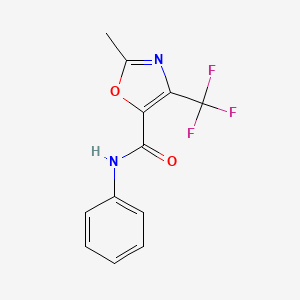
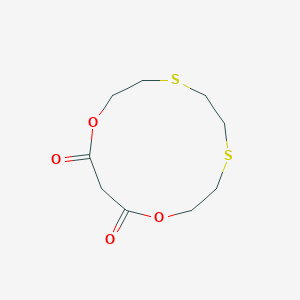
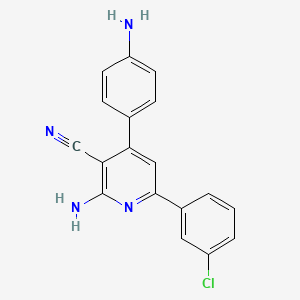
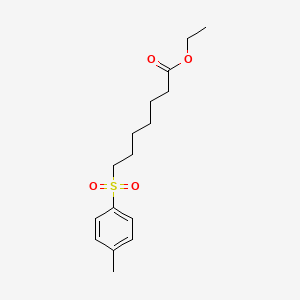
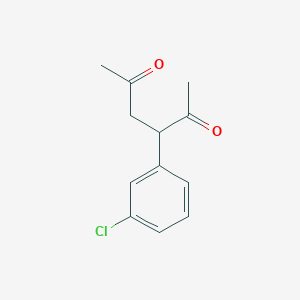
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)
